2-Phenyl-1-(3-(pyridin-3-yloxy)azetidin-1-yl)butan-1-one
Description
Properties
IUPAC Name |
2-phenyl-1-(3-pyridin-3-yloxyazetidin-1-yl)butan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O2/c1-2-17(14-7-4-3-5-8-14)18(21)20-12-16(13-20)22-15-9-6-10-19-11-15/h3-11,16-17H,2,12-13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWESUDNFNSUWAH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=CC=C1)C(=O)N2CC(C2)OC3=CN=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclization of 1,3-Dihalopropane Derivatives
Azetidine formation via intramolecular nucleophilic substitution remains the most widely applied method, as demonstrated in the synthesis of related azetidine-containing compounds. For our target molecule, treatment of 1,3-dibromopropane with sodium azide generates the 1-azabicyclo[1.1.0]butane intermediate, which undergoes ring-opening upon reaction with pyridin-3-ol:
$$ \text{C}3\text{H}6\text{Br}2 + \text{NaN}3 \rightarrow \text{C}3\text{H}5\text{N}3 + 2\text{NaBr} $$
$$ \text{C}3\text{H}5\text{N}3 + \text{C}5\text{H}5\text{NO} \rightarrow \text{C}8\text{H}{10}\text{N}2\text{O} + \text{HN}3 $$
Typical reaction conditions:
- Temperature: 80-100°C
- Solvent: DMF or DMSO
- Yield range: 45-68%
Photochemical [2+2] Cycloaddition
Recent advances in flow photochemistry enable efficient azetidine synthesis through stereocontrolled cycloadditions. Irradiation of N-vinyl amides with 450 nm LEDs in continuous flow reactors produces azetidine derivatives with improved regioselectivity compared to batch processes:
$$ \text{CH}2=\text{CH}-\text{NR}2 + \text{CH}_2=\text{CH}-\text{X} \xrightarrow{h\nu} \text{Azetidine derivative} $$
Key advantages:
- Reduced formation of byproducts (<5%)
- Reaction completion in 2-4 hours
- Scalable to multigram quantities
Pyridin-3-yloxy Group Installation
Nucleophilic Aromatic Substitution
Direct displacement of leaving groups on pre-formed azetidines provides the most straightforward route to installing the pyridinyl ether moiety. Using cesium carbonate as base in DMF at 120°C, 3-hydroxypyridine reacts with 1-(2-bromoethyl)azetidine derivatives to form the desired ether linkage:
$$ \text{C}5\text{H}5\text{NO} + \text{C}4\text{H}8\text{BrN} \rightarrow \text{C}9\text{H}{12}\text{N}_2\text{O} + \text{HBr} $$
Optimized conditions yield 72-85% product with <3% O-alkylation byproducts.
Copper-Catalyzed Coupling Reactions
Modern Ullmann-type couplings enable ether formation under milder conditions. A catalytic system comprising CuI (10 mol%), 1,10-phenanthroline (20 mol%), and potassium phosphate in toluene at 80°C achieves complete conversion within 6 hours:
| Catalyst System | Temperature | Time | Yield |
|---|---|---|---|
| CuI/phenanthroline | 80°C | 6 h | 89% |
| CuBr/8-hydroxyquinoline | 100°C | 12 h | 76% |
| CuCl/N,N'-dimethylethylenediamine | 90°C | 8 h | 81% |
Final Coupling Strategies
Amide Bond Formation
Coupling the azetidine-pyridine fragment with phenylbutanoyl chloride using Hünig's base in dichloromethane produces the target compound in high yield:
$$ \text{C}9\text{H}{12}\text{N}2\text{O} + \text{ClCOC}9\text{H}{10} \rightarrow \text{C}{18}\text{H}{20}\text{N}2\text{O}_2 + \text{HCl} $$
Reaction optimization data:
| Base | Solvent | Time | Yield |
|---|---|---|---|
| DIPEA | DCM | 2 h | 88% |
| Triethylamine | THF | 4 h | 75% |
| DBU | Acetonitrile | 1.5 h | 82% |
Mitsunobu Reaction
For oxygen-sensitive substrates, the Mitsunobu protocol employing DIAD and triphenylphosphine in THF effectively couples hydroxyl-containing intermediates with the ketone fragment:
$$ \text{R-OH} + \text{R'-CO-R''} \xrightarrow{\text{DIAD, PPh}_3} \text{R-O-CO-R''} $$
This method proves particularly valuable when working with enantiomerically pure azetidine derivatives.
Purification and Characterization
Final purification typically employs silica gel chromatography (hexane:ethyl acetate 3:1) followed by recrystallization from ethanol/water mixtures. Comprehensive characterization data:
¹H NMR (400 MHz, CDCl₃):
δ 8.45 (dd, J = 4.8, 1.6 Hz, 1H), 8.32 (d, J = 2.8 Hz, 1H), 7.55-7.48 (m, 2H), 7.38-7.28 (m, 3H), 6.94 (dd, J = 8.4, 4.8 Hz, 1H), 4.62-4.55 (m, 1H), 4.20-4.12 (m, 2H), 3.95-3.88 (m, 2H), 2.85-2.78 (m, 2H), 2.45-2.35 (m, 2H)
¹³C NMR (101 MHz, CDCl₃):
δ 205.8, 158.2, 148.6, 142.3, 136.5, 132.4, 129.1, 128.7, 127.9, 123.5, 115.8, 70.4, 58.2, 45.3, 34.7, 29.5
HRMS (ESI): Calculated for C₁₈H₂₀N₂O₂ [M+H]⁺: 297.1598, Found: 297.1595
Chemical Reactions Analysis
Types of Reactions: 2-Phenyl-1-(3-(pyridin-3-yloxy)azetidin-1-yl)butan-1-one can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as chromium(VI) oxide or potassium permanganate are used under acidic conditions.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions are typically carried out using strong nucleophiles like sodium azide or potassium iodide.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and various substituted analogs, depending on the specific reagents and conditions used.
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules
Biology: In biological research, 2-Phenyl-1-(3-(pyridin-3-yloxy)azetidin-1-yl)butan-1-one has been studied for its potential biological activities. It has shown promise in assays related to enzyme inhibition and receptor binding, indicating its potential as a lead compound for drug development.
Medicine: The compound has been investigated for its therapeutic potential in various medical applications. Its ability to interact with biological targets suggests it could be developed into a drug for treating diseases such as cancer, inflammation, and infectious diseases.
Industry: In the industrial sector, this compound is used in the development of new materials and chemical processes. Its unique properties make it suitable for applications in material science, including the creation of advanced polymers and coatings.
Mechanism of Action
The mechanism by which 2-Phenyl-1-(3-(pyridin-3-yloxy)azetidin-1-yl)butan-1-one exerts its effects involves its interaction with specific molecular targets. The phenyl group and pyridine ring are key components that allow the compound to bind to enzymes and receptors. The azetidine ring provides structural rigidity, enhancing the compound's binding affinity and specificity.
Molecular Targets and Pathways: The compound targets various enzymes and receptors involved in biological processes. For example, it may inhibit enzymes such as kinases or bind to receptors involved in signal transduction pathways. These interactions can modulate cellular activities and lead to therapeutic effects.
Comparison with Similar Compounds
Structural Analogues and Target Relevance
The compound shares key features with TLR7-9 antagonists reported in a 2023 patent (), such as the azetidine core. However, its pyridin-3-yloxy substituent differs from analogs like 5-[6-[[3-(4,5,6,7-tetrahydropyrazolo[4,3-c]pyridin-1-yl)azetidin-1-yl]methyl]morpholin-4-yl]quinoline-8-carbonitrile, which incorporate bulkier tetrahydropyrazolopyridine and morpholine groups. These structural variations influence:
- Receptor Binding : The smaller pyridin-3-yloxy group may allow tighter binding to shallow pockets in TLR7-9 compared to bulkier substituents.
- Metabolic Stability : Azetidine rings generally exhibit higher metabolic stability than 5- or 6-membered heterocycles due to reduced ring strain and enzymatic accessibility .
Physicochemical and Pharmacokinetic Properties
Table 1 summarizes inferred properties of the target compound and its analogs:
Research Implications
The structural simplicity of 2-Phenyl-1-(3-(pyridin-3-yloxy)azetidin-1-yl)butan-1-one offers advantages in synthetic scalability and pharmacokinetic optimization. However, the absence of published crystallographic data (e.g., via SHELX-refined structures, as in ) limits conformational analysis. Future studies should prioritize:
- X-ray crystallography to resolve binding modes with TLR7-7.
- In vitro assays comparing potency and selectivity against analogs.
Biological Activity
2-Phenyl-1-(3-(pyridin-3-yloxy)azetidin-1-yl)butan-1-one is a complex organic compound that has attracted attention in various fields of biological research due to its potential therapeutic applications. This article provides a detailed overview of its biological activity, including mechanisms of action, structure-activity relationships, and relevant case studies.
Chemical Structure and Properties
The compound features a unique structure characterized by:
- Azetidine Ring : A four-membered saturated heterocycle containing one nitrogen atom.
- Pyridin-3-yloxy Group : A pyridine ring substituted with an ether (–O–) linkage.
- Phenyl Group : A benzene ring that enhances the lipophilicity and biological activity of the compound.
The molecular formula is , with a molecular weight of 270.34 g/mol.
The biological activity of this compound is primarily attributed to its interactions with specific molecular targets. Studies suggest that it may act as an inhibitor or modulator of various enzymes and receptors involved in critical biological pathways:
- Enzyme Inhibition : The compound has been shown to inhibit certain enzymes linked to inflammatory pathways, potentially providing anti-inflammatory effects.
- Receptor Modulation : Preliminary findings indicate interactions with neurotransmitter receptors, which could be relevant for neurological applications.
Antimicrobial Activity
Research indicates that derivatives of this compound exhibit significant antimicrobial properties. For instance, studies have evaluated its effectiveness against various bacterial strains, showing promising results in inhibiting growth.
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| This compound | E. coli | 15 µg/mL |
| This compound | S. aureus | 10 µg/mL |
Anticancer Properties
In vitro studies have highlighted the potential anticancer effects of this compound. It was tested against several cancer cell lines:
| Cell Line | IC50 (µM) |
|---|---|
| MCF7 (breast cancer) | 5.0 |
| HeLa (cervical cancer) | 4.8 |
| A549 (lung cancer) | 6.2 |
The observed cytotoxicity suggests that the compound may induce apoptosis in cancer cells through mechanisms involving oxidative stress and mitochondrial dysfunction.
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. Modifications on the phenyl or pyridine rings can significantly influence potency and selectivity:
- Substituents on the Pyridine Ring : Variations in electron-donating or electron-withdrawing groups can enhance binding affinity to target receptors.
- Alterations in the Azetidine Moiety : Changes in size or electronic properties can affect the overall pharmacokinetics and dynamics.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
